Ethyl 3,5-diamino-2-hydroxybenzoate
Description
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3,5-diamino-2-hydroxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4,12H,2,10-11H2,1H3 |
InChI Key |
AYEWBIMDCZIXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3,5-diamino-2-hydroxybenzoate
Detailed Synthetic Routes
Starting from 3,5-Dinitro-4-hydroxybenzoic Acid
A key intermediate in the synthesis is 3,5-dinitro-4-hydroxybenzoic acid, which can be prepared by nitration of 4-hydroxybenzoic acid under controlled conditions. The preparation steps are as follows:
Conversion to Acid Chloride
The 3,5-dinitro-4-hydroxybenzoic acid is treated with thionyl chloride to form the corresponding acid chloride. This reaction is typically carried out in an aprotic solvent such as benzene or methylene chloride at reflux temperatures for 2 to 6 hours.
$$
\text{3,5-dinitro-4-hydroxybenzoic acid} + \text{SOCl}2 \rightarrow \text{3,5-dinitro-4-hydroxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$Amidation or Esterification
The acid chloride intermediate is then reacted with ethanol to form the ethyl ester or with an appropriate amine if further substitution is desired. The reaction is performed in an aprotic solvent such as methylene chloride, often in the presence of a base like triethylamine to neutralize the generated acid.Reduction of Nitro Groups
The nitro groups at positions 3 and 5 are reduced to amino groups using catalytic hydrogenation. Common conditions include hydrogen gas at 40-60 psi pressure, a palladium-on-carbon catalyst (10%), and room temperature for 12 to 24 hours.
$$
\text{3,5-dinitro-4-hydroxybenzoate ester} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{this compound}
$$Isolation and Purification
The resulting this compound can be isolated as a free base or converted to its acid addition salts (e.g., hydrochloride) by treatment with mineral acids such as hydrochloric acid.
This method is detailed in patent US5514676A, which describes the synthesis of 3,5-diamino-4-hydroxy derivatives and their esters with high specificity and yields.
Alternative Route via Esterification of 3,5-Dihydroxybenzoic Acid Followed by Amination
Another approach involves:
Esterification of 3,5-Dihydroxybenzoic Acid
3,5-Dihydroxybenzoic acid is esterified with ethanol in the presence of sulfuric acid as a catalyst under reflux conditions for several days to yield ethyl 3,5-dihydroxybenzoate. This step achieves yields up to approximately 77%.Amination of Hydroxy Groups
The hydroxy groups can be converted to amino groups through nitration followed by reduction or direct amination reactions under controlled conditions. However, this route is less direct and may involve multiple steps with lower overall yields.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nitration | Nitric acid/sulfuric acid mixture | - | Controlled (0-5 °C) | Variable | - | Introduces nitro groups at 3,5-positions |
| Acid Chloride Formation | Thionyl chloride | Benzene, Methylene chloride | Reflux (2-6 h) | 2-6 hours | - | Converts acid to acid chloride |
| Esterification | Ethanol, triethylamine | Methylene chloride | Room temperature | 4-24 hours | - | Forms ethyl ester |
| Catalytic Hydrogenation | H2 gas, Pd/C catalyst | Ethanol or aprotic solvent | Room temperature, 40-60 psi | 12-24 hours | High | Reduces nitro to amino groups |
| Esterification of dihydroxybenzoic acid | Ethanol, sulfuric acid | Ethanol | Reflux (65 °C) | 4 days | ~77% | Alternative route via dihydroxybenzoate |
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration → Acid chloride → Esterification → Hydrogenation | 3,5-Dinitro-4-hydroxybenzoic acid | High selectivity, well-documented catalytic hydrogenation | High yield, scalable | Requires handling of thionyl chloride and hydrogen gas |
| Esterification of 3,5-Dihydroxybenzoic acid → Amination or Nitration → Reduction | 3,5-Dihydroxybenzoic acid | Simpler starting material | Readily available starting material | Multi-step, lower overall yield |
Professional Insights
Given the chemical sensitivity of the functional groups involved, the preparation of this compound demands careful control of reaction conditions, particularly during nitration and hydrogenation. The choice of solvents and catalysts significantly influences the purity and yield of the final product. The catalytic hydrogenation step is critical and must be optimized to avoid over-reduction or degradation of the ester and hydroxyl groups.
The patent literature provides robust protocols that have been validated for industrial application, ensuring reproducibility and scalability. Researchers aiming to prepare this compound should prioritize the nitration-to-hydrogenation pathway for efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-diamino-2-hydroxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-diamino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,5-diamino-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,5-diamino-2-hydroxybenzoate shares structural motifs with halogenated and hydroxyl/methyl-substituted benzoate esters. Below is a comparative analysis with key analogs:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Molecular Formula : C₁₀H₁₀Br₂O₄
- Molecular Weight : 353.995 g/mol
- Key Features : Bromine substituents at the 3- and 5-positions, hydroxyl groups at 2- and 4-positions, and a methyl group at the 6-position.
- Purity : Up to 99% (industrial-grade) .
- Synthetic Feasibility : High-yield synthesis (87.5% reported) via optimized routes, leveraging bromination and esterification steps .
- Applications : Likely used in halogenated intermediates for dyes or pharmaceuticals.
Ethyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate
- Molecular Formula : C₁₀H₁₀Cl₂O₄
- Molecular Weight : 265.09 g/mol
- Key Features : Chlorine substituents at 3- and 5-positions, hydroxyl groups at 2- and 4-positions, and a methyl group at 6-position.
- LogP : 2.8897 (indicating moderate lipophilicity) .
- Stability: Likely higher oxidative stability compared to amino-substituted analogs due to halogen electronegativity.
This compound
- Distinctive Traits: Amino Groups: The 3,5-diamino substitution enhances nucleophilicity, making it reactive in coupling reactions (e.g., peptide synthesis or metal coordination). Hydroxyl Group: The 2-OH group may contribute to hydrogen bonding, influencing solubility and crystallinity.
Comparative Data Table
Key Research Findings and Implications
- Reactivity: The amino groups in this compound enable diverse derivatization pathways, such as azo coupling or Schiff base formation, which are less feasible in halogenated analogs .
- Bioactivity Potential: Unlike halogenated analogs (often used as antimicrobials or fungicides ), the amino-hydroxy substitution may favor interactions with biological targets like enzymes or receptors.
- Synthetic Challenges: The absence of halogen atoms simplifies purification but may require protective group strategies to prevent oxidation of amino groups during synthesis.
Q & A
Q. Critical Parameters :
- Stoichiometry : Excess SnCl₂ (7 mmol per 1 mmol substrate) ensures complete nitro reduction.
- pH Control : Alkaline conditions post-reaction prevent amine protonation, facilitating extraction.
- Temperature : Prolonged reflux (>5 hours) minimizes residual nitro intermediates.
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz), with hydroxyl (δ 10–12 ppm) and amine (δ 5–6 ppm, broad) protons showing distinct shifts. Ethyl ester protons resonate as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .
- ¹³C NMR : Carboxylate carbon (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and ethyl carbons (δ 14–60 ppm) confirm the structure.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the compound from byproducts (e.g., 3,5-diamino-2-hydroxybenzoic acid, ). Retention times correlate with polarity; mobile phase gradients (acetonitrile/water + 0.1% TFA) optimize resolution.
Advanced: How can researchers optimize the selective protection of amino groups during synthesis to minimize side reactions?
Answer:
Amino groups are prone to oxidation or unintended acylation. Strategies include:
- Temporary Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. For example, Boc-protected intermediates are stable under acidic esterification conditions and deprotected later with TFA .
- Competitive Reaction Control : Adjust pH to favor nucleophilic attack on ester groups over amines. For instance, weakly basic conditions (pH 8–9) during acylation reduce amine reactivity.
- Kinetic Monitoring : Real-time IR or Raman spectroscopy identifies premature deprotection or side-product formation, allowing rapid parameter adjustment .
Advanced: What strategies resolve contradictions between computational predictions and experimental observations of hydrogen bonding in this compound?
Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in simulations. Methodological solutions:
- Solvent-Modeled DFT : Include explicit solvent molecules (e.g., water, ethanol) in density functional theory (DFT) calculations to replicate experimental environments.
- X-ray Crystallography : Resolve solid-state H-bonding networks (e.g., intramolecular O–H···N vs. intermolecular N–H···O patterns). Compare with NMR solution-state data to distinguish static vs. dynamic interactions .
- Variable-Temperature Studies : NMR chemical shift changes at low temperatures reveal equilibrium shifts between H-bonded conformers .
Advanced: How do electron-donating amino groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The 3,5-diamino substituents activate the benzene ring toward NAS via:
- Resonance Effects : Amino groups donate electron density through conjugation, lowering the energy of the σ-complex intermediate.
- Steric Guidance : The para-hydroxyl group directs electrophiles to meta positions, while amines enhance ortho/para reactivity. For example, in halogenation, bromine preferentially substitutes at the 4-position (ortho to hydroxyl) due to steric hindrance from ethyl ester groups .
- Competitive Pathways : Amines may act as nucleophiles themselves, requiring protecting groups during NAS to avoid side reactions (e.g., formation of Schiff bases) .
Advanced: What analytical approaches identify and quantify byproducts in synthesized batches?
Answer:
- LC-MS/MS : Detects trace byproducts (e.g., 3-amino-2-hydroxybenzoic acid or ethyl 3-nitro-5-amino-2-hydroxybenzoate) via fragmentation patterns. Quantify using internal standards (e.g., deuterated analogs) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar impurities (e.g., regioisomers or incomplete reduction products) .
- Elemental Analysis : Validates stoichiometry; deviations in N% indicate incomplete reduction or oxidation of amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
